molecular formula C11H12O B1330688 7-Methoxy-1,2-dihydronaphthalene CAS No. 52178-91-3

7-Methoxy-1,2-dihydronaphthalene

Cat. No.: B1330688
CAS No.: 52178-91-3
M. Wt: 160.21 g/mol
InChI Key: OAWCMXCTQPOKQN-UHFFFAOYSA-N
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Description

7-Methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12O It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents. This method is convenient and yields good results, although it may not be applicable to a wide range of substrates .

Another method involves the cyclization of alkenyliodonium tetrafluoroborates. This process requires the preparation of alkenyliodonium salts from alkenylsilanes using iodosylbenzene in the presence of boron trifluoride-diethyl ether at low temperatures, followed by quenching with aqueous sodium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ catalytic systems to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives.

Scientific Research Applications

7-Methoxy-1,2-dihydronaphthalene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3,4-dihydronaphthalene
  • 1,2-Dihydro-7-methoxynaphthalene

Uniqueness

7-Methoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of a methoxy group at the 7th position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

7-methoxy-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWCMXCTQPOKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344158
Record name 7-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52178-91-3
Record name 7-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (10.3 g, 0.058 mol) was dissolved in 100 ml of toluene and heated in an oil bath (115° C.). P-tolylsulphonic acid (20 mg) was added to the reaction mixture and it was refluxed for about 1 h. The reaction was monitored by GC. The reaction mixture was then cooled and washed with sat. NaHCO3 solution, water and brine and organic layer was dried over Na2SO4. Concentration gave 8.87 g of light brown oil. Yield 96%.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
P-tolylsulphonic acid
Quantity
20 mg
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the conformational behavior of 7-Methoxy-1,2-dihydronaphthalene?

A1: Studies employing 1H NMR spectroscopy revealed that the ring containing the olefinic bond in this compound exhibits conformational mobility. [] This means that the molecule can adopt different spatial arrangements due to rotations around single bonds. This flexibility can influence its interactions with other molecules and impact its reactivity.

Q2: How has deuterium labeling aided in understanding the NMR spectra of this compound?

A2: Researchers synthesized deuterated derivatives of this compound to simplify the interpretation of its complex 1H NMR spectra. [] While deuteration helped clarify the overall spectral features, it didn't simplify the detailed analysis of the spectra. This suggests that the conformational flexibility of the molecule contributes significantly to the complexity of its NMR spectra.

Q3: Can this compound be synthesized through transformations of natural products?

A3: Yes, a novel 8-8-coupled cyclic ferulic acid dimer, diethyl 6-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2-dihydronaphthalene-2,3-dicarboxylate, was synthesized by treating ferulic acid dilactone with dry HCl in absolute ethanol. [] This finding highlights the potential of utilizing natural product derivatives like ferulic acid dilactone for synthesizing complex molecules like this compound derivatives.

Q4: What insights can X-ray crystallography provide about the structure of this compound derivatives?

A4: X-ray crystallography was used to determine the structure of a cyclodimer formed from the reaction of this compound with sodium and ethylenediamine. [] This study provided valuable information about bond distances and angles within the molecule, offering insights into its three-dimensional structure and potential reactivity.

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